molecular formula C8H6N2O2S2 B14530559 2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole CAS No. 62672-03-1

2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole

Cat. No.: B14530559
CAS No.: 62672-03-1
M. Wt: 226.3 g/mol
InChI Key: LGVRWAFJCCIQPI-UHFFFAOYSA-N
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Description

2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole typically involves the condensation of appropriate thiophene and thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and elemental sulfur . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The biological activity of 2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole is often attributed to its ability to interact with various molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes . The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole is unique due to its combination of a nitrothiophene and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

62672-03-1

Molecular Formula

C8H6N2O2S2

Molecular Weight

226.3 g/mol

IUPAC Name

2-methyl-4-(5-nitrothiophen-2-yl)-1,3-thiazole

InChI

InChI=1S/C8H6N2O2S2/c1-5-9-6(4-13-5)7-2-3-8(14-7)10(11)12/h2-4H,1H3

InChI Key

LGVRWAFJCCIQPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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